Product packaging for tert-Butyl (4-bromopyridin-2-yl)carbamate(Cat. No.:CAS No. 207799-10-8)

tert-Butyl (4-bromopyridin-2-yl)carbamate

Cat. No.: B112265
CAS No.: 207799-10-8
M. Wt: 273.13 g/mol
InChI Key: IRRRVCLDPODLJG-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS: 207799-10-8) is a brominated pyridine derivative featuring a tert-butyl carbamate protecting group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom . Its structural versatility allows for further functionalization, making it valuable in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O2 B112265 tert-Butyl (4-bromopyridin-2-yl)carbamate CAS No. 207799-10-8

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRRVCLDPODLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470526
Record name tert-Butyl (4-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207799-10-8
Record name tert-Butyl (4-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-amino)-4-bromopyridine
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Preparation Methods

Reaction Mechanism and Procedure

The carboxylic acid undergoes activation, likely via formation of an acyl chloride intermediate, followed by nucleophilic substitution with tert-butanol in the presence of a base. The reaction proceeds as follows:

4-Bromopyridine-2-carboxylic acid+(Boc)2OBasetert-Butyl (4-bromopyridin-2-yl)carbamate\text{4-Bromopyridine-2-carboxylic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{this compound}

Steps :

  • Activation : 4-Bromopyridine-2-carboxylic acid (600 mg, 2.97 mmol) is treated with a coupling agent (e.g., thionyl chloride or oxalyl chloride) to generate the corresponding acyl chloride.

  • Carbamate Formation : The acyl chloride reacts with tert-butanol and a base (e.g., DMAP or triethylamine) to form the tert-butyl carbamate.

  • Purification : The crude product is isolated via column chromatography (70% ethyl acetate in heptane), yielding 750 mg (93%) of pure compound.

Key Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : Room temperature.

  • Catalyst : Base (e.g., triethylamine).

Critical Evaluation of Reaction Conditions

Solvent and Temperature Effects

The use of tetrahydrofuran (THF) in the primary method ensures solubility of both the carboxylic acid and the tert-butanol, facilitating efficient nucleophilic substitution. Elevated temperatures are avoided to prevent decomposition of the bromopyridine moiety.

Base Selection

Triethylamine or DMAP neutralizes HCl generated during acyl chloride formation, driving the reaction to completion. DMAP, a stronger base, may enhance reaction rates but risks over-activation of the carboxylic acid.

Industrial Scalability and Challenges

The reported 93% yield from laboratory-scale synthesis suggests feasibility for industrial production. Key considerations include:

  • Cost of Raw Materials : 4-Bromopyridine-2-carboxylic acid is commercially available but may require in-house synthesis for large-scale applications.

  • Waste Management : Halogenated solvents (e.g., dichloromethane) necessitate recycling systems to meet environmental regulations.

Chemical Reactions Analysis

tert-Butyl (4-bromopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (4-bromopyridin-2-yl)carbamate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that enhance biological activity, making it a valuable building block in drug development.

Notable Studies :

  • Synthesis of Novel Compounds : Research has demonstrated its utility in synthesizing derivatives that exhibit potent biological activities, such as inhibitors targeting specific enzymes involved in disease pathways .
CompoundActivityReference
Compound AInhibits ATP synthase
Compound BModulates SIRT1

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of complex organic molecules. Its reactive functional groups facilitate various chemical reactions, enabling the creation of diverse derivatives.

Synthesis Routes :
Several synthetic routes have been documented, including:

  • Reaction with 4-bromopyridine-2-carboxylic acid.
  • Coupling with amines to form carbamate derivatives .

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential as a pesticide. The compound's ability to inhibit acetylcholinesterase suggests it could act as a neurotoxin to pests, enhancing pest control strategies while minimizing environmental impact .

Data Table of Applications

Application AreaDescription
Medicinal ChemistryIntermediate for synthesizing pharmaceutical agents targeting various diseases.
Organic SynthesisUsed to create complex organic compounds due to its reactive nature.
Agricultural ChemistryPotential use as a pesticide through inhibition of key enzymes in pests.
Analytical ChemistryActs as a reagent for detecting and quantifying compounds in complex mixtures for quality control purposes.

Case Study 1: Drug Development

A study highlighted the synthesis of a new class of ATP synthase inhibitors based on this compound derivatives. These compounds showed promising efficacy against drug-resistant strains of Mycobacterium tuberculosis, showcasing the compound's potential in addressing global health crises .

Case Study 2: Agricultural Application

Research into the use of this compound as an agrochemical revealed its effectiveness in formulations aimed at pest control, demonstrating reduced environmental toxicity compared to traditional pesticides .

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromopyridin-2-yl)carbamate involves its interaction with enzymes, proteins, and other biomolecules through its bromopyridine and carbamate groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Key structural analogs differ in substituent type, position, and electronic properties, which influence synthetic utility:

Compound Name Substituent/Modification Yield Key Reactivity Notes Reference
tert-Butyl (4-bromopyridin-2-yl)carbamate 4-Br, 2-carbamate N/A High reactivity in cross-coupling
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate 5-Br, 3-CH₃ N/A Steric hindrance may slow reactions
tert-Butyl (4-chloropyridin-2-yl)carbamate 4-Cl, 2-carbamate N/A Lower electronegativity vs. Br
4-(4-Bromopyridin-2-yl)morpholine (2h) Morpholine at 2-position 60% Enhanced solubility due to O-heterocycle
tert-Butyl (4-aminopyridin-2-yl)carbamate 4-NH₂, 2-carbamate N/A Nucleophilic amino group for alkylation
  • Halogen Effects : Bromine (Br) offers superior leaving-group ability compared to chlorine (Cl), enhancing efficiency in metal-catalyzed reactions .
  • Steric Modifications : Methyl or bulkier groups (e.g., isobutyl in ) reduce reaction rates due to steric hindrance.

Structural and Electronic Modifications

  • Electron-Withdrawing Groups: Bromine’s electronegativity activates the pyridine ring for electrophilic substitution, whereas hydroxyl or amino groups (e.g., ) increase nucleophilicity.

Physical Properties and Crystallinity

  • Crystal Packing : tert-Butyl 4-methylpyridin-2-ylcarbamate () forms dimeric structures via N–H···N hydrogen bonds, suggesting that alkyl substituents influence solid-state organization .

Research Findings and Data

Table 1: Comparative Analysis of Key Derivatives

Parameter Target Compound tert-Butyl (5-Cl-3-OH-pyridin-2-yl)carbamate tert-Butyl (4-Br-C₆H₄)carbamate
Molecular Weight (g/mol) 272.14 (calculated) 258.68 272.14 (CAS: 131818-17-2)
Halogen Reactivity High (Br) Moderate (Cl) High (Br)
Synthetic Yield N/A N/A N/A
Pharmaceutical Use Kinase inhibitors Unknown Intermediate in APIs

Key Observations:

  • Bromine’s superior leaving-group ability makes the target compound more reactive than chlorinated analogs .
  • Carbamate-protected amino groups (e.g., ) enable selective deprotection for downstream functionalization.

Biological Activity

Chemical Structure and Properties
tert-Butyl (4-bromopyridin-2-yl)carbamate is an organic compound with the molecular formula C₁₀H₁₃BrN₂O₂ and a molecular weight of approximately 273.13 g/mol. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-bromopyridine ring. The presence of the bromine atom and the pyridine structure contributes to its unique chemical properties, making it of interest in various fields, including medicinal chemistry and organic synthesis .

Biological Activity

Potential Mechanisms of Action
The biological activity of this compound primarily stems from its structural components, suggesting potential interactions with biological targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, potentially leading to inhibition of enzyme activity. Additionally, the pyridine ring may engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Table 1: Summary of Biological Activities

Activity Type Description
Enzyme InhibitionMay inhibit various enzymes through covalent bonding with nucleophilic residues.
Receptor InteractionPotential to interact with specific receptors due to structural features.
Cytotoxic ActivityPreliminary studies suggest possible cytotoxic effects against certain cell lines.

Study on Immortalized Rat Hepatic Stellate Cells

In a study evaluating synthesized compounds related to this compound, researchers assessed its effects on immortalized rat hepatic stellate cells (HSC-T6). The findings indicated that modifications to the compound could enhance biological activity, suggesting its potential utility in developing therapeutic agents targeting liver fibrosis .

Synthesis and Structure-Activity Relationship

Research has explored the synthesis of various derivatives of pyridine-based compounds, including this compound. The structure-activity relationship (SAR) studies revealed that specific modifications at the 4-position significantly influenced inhibitory activity against specific targets, highlighting the importance of structural integrity for biological efficacy .

Toxicity Profile

While exploring its biological applications, it is crucial to consider the toxicity profile of this compound. The compound is classified as harmful when ingested and can cause skin irritation, necessitating careful handling in laboratory settings .

Q & A

Basic: How can I optimize the synthesis yield of tert-Butyl (4-bromopyridin-2-yl)carbamate?

Methodological Answer:
Optimizing synthesis yield requires careful control of reaction conditions. Key steps include:

  • Coupling Reagents : Use EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate carbamate bond formation, as these reagents enhance reaction efficiency and reduce side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Recrystallization from ethanol or dichloromethane can further improve purity .
  • Monitoring : Use TLC (Rf ~0.3 in 30% ethyl acetate/hexane) to track reaction progress and ensure completion before workup.

Basic: What are the key spectroscopic and analytical techniques for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the carbamate group (δ ~150 ppm for carbonyl carbon) and bromopyridine moiety (δ ~8.5 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak at m/z 287.05 (for C10_{10}H12_{12}BrN2_2O2+_2^+) to verify molecular weight.
  • X-ray Crystallography : For structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding interactions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible during weighing .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can reaction mechanisms for carbamate coupling be elucidated in this compound?

Methodological Answer:

  • Kinetic Studies : Conduct time-resolved 1H^1H NMR to monitor intermediates. For example, track the disappearance of tert-butoxycarbonyl (Boc) protecting groups.
  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to trace oxygen transfer in the carbamate bond, clarifying nucleophilic attack pathways .
  • Computational Modeling : Apply DFT (Density Functional Theory) to calculate transition states and activation energies for key steps like Boc deprotection .

Advanced: What challenges arise during crystallographic refinement of this compound?

Methodological Answer:

  • Disorder Handling : The tert-butyl group often exhibits rotational disorder. Use PART instructions in SHELXL to model split positions and refine occupancy ratios .
  • Heavy Atom Effects : Bromine’s high electron density can cause absorption errors. Apply multi-scan corrections (e.g., SADABS) during data processing .
  • Hydrogen Bonding : Identify weak C–H···O interactions using ORTEP-3 for graphical representation and validate with Hirshfeld surface analysis .

Advanced: How should contradictory physical property data (e.g., melting points) be resolved?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Perform DSC under nitrogen to determine the melting point accurately (reported range: 103–106°C) and detect polymorphic transitions .
  • Purity Assessment : Compare HPLC retention times (C18 column, acetonitrile/water mobile phase) with a high-purity reference standard.
  • Interlaboratory Validation : Replicate measurements using calibrated equipment (e.g., Mettler Toledo melting point apparatus) to rule out instrumental variability .

Advanced: What strategies mitigate side reactions during functionalization of the 4-bromopyridine moiety?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the carbamate group with Boc to prevent nucleophilic attack during Suzuki-Miyaura coupling .
  • Catalyst Optimization : Use Pd(PPh3_3)4_4 with excess K2_2CO3_3 in DMF/H2_2O to enhance selectivity for cross-coupling over debromination .
  • In Situ Monitoring : Employ UV-Vis spectroscopy (λ ~265 nm for pyridine absorption) to detect undesired byproducts early .

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